![molecular formula C6H12IOP B13761386 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide CAS No. 61183-61-7](/img/structure/B13761386.png)
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide is a chemical compound with the molecular formula C6H12OP+ and a molecular weight of 258.04 g/mol It is known for its unique bicyclic structure, which includes a phosphonium ion and an oxygen atom within the ring system
Preparation Methods
The synthesis of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with phosphinimines . The reaction conditions often include the use of N-benzyltriphenylphosphinimine as a reagent, leading to the formation of the desired product along with by-products such as 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where the phosphonium ion is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide involves its reactivity as a phosphonium ion. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its positively charged phosphorus atom. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide include:
3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound has a silicon atom instead of a phosphorus atom, leading to different reactivity and applications.
3,3-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane:
Properties
CAS No. |
61183-61-7 |
|---|---|
Molecular Formula |
C6H12IOP |
Molecular Weight |
258.04 g/mol |
IUPAC Name |
3,3-dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide |
InChI |
InChI=1S/C6H12OP.HI/c1-8(2)3-5-6(4-8)7-5;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QYDQYSCXPQPTIO-UHFFFAOYSA-M |
Canonical SMILES |
C[P+]1(CC2C(C1)O2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


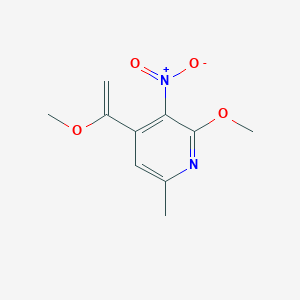
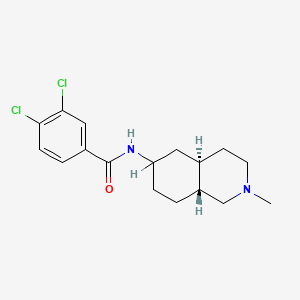
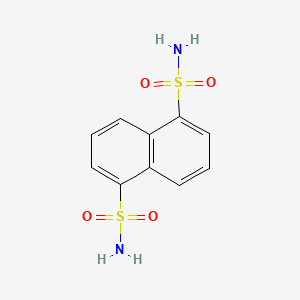

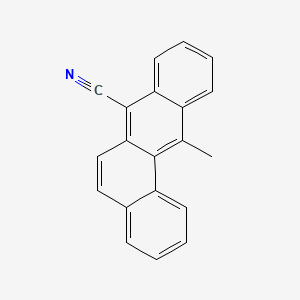


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
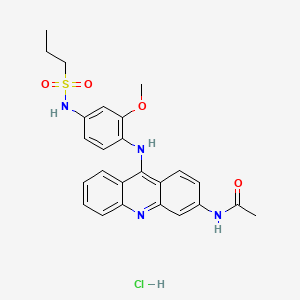
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
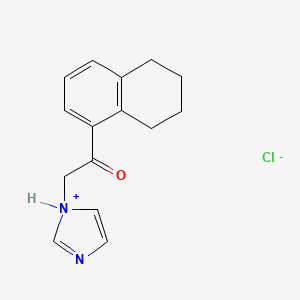

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
